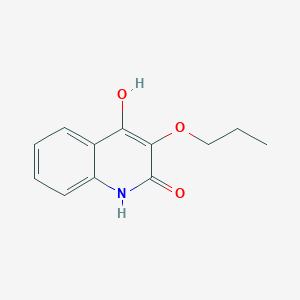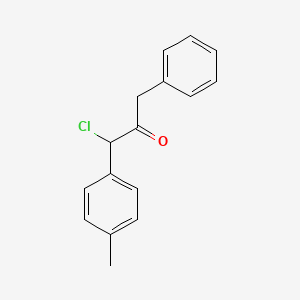
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one typically involves the chlorination of 1-(4-methylphenyl)-3-phenylpropan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the reducing agent and conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-ol or 1-(4-methylphenyl)-3-phenylpropan-2-amine.
Oxidation: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-one or 1-(4-methylphenyl)-3-phenylpropanoic acid.
Reduction: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-ol or 1-(4-methylphenyl)-3-phenylpropane.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1-(4-methylphenyl)-3-phenylpropan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-1-(4-methylphenyl)-2-phenylpropan-2-one: Similar structure but with a different position of the phenyl group.
1-Chloro-1-(4-methylphenyl)-3-(4-methylphenyl)propan-2-one: Similar structure but with an additional methylphenyl group.
Uniqueness
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
90176-72-0 |
|---|---|
Fórmula molecular |
C16H15ClO |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
1-chloro-1-(4-methylphenyl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C16H15ClO/c1-12-7-9-14(10-8-12)16(17)15(18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Clave InChI |
KREYQQCJCZWKLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(=O)CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


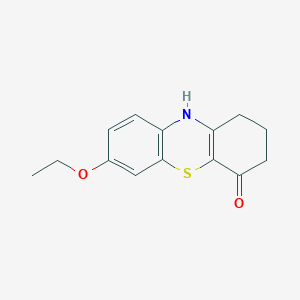
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
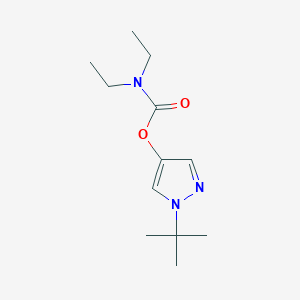
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
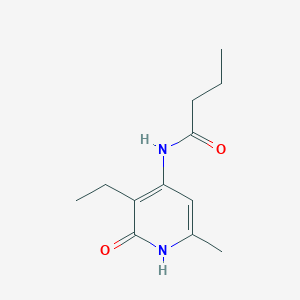
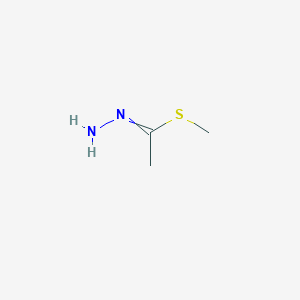
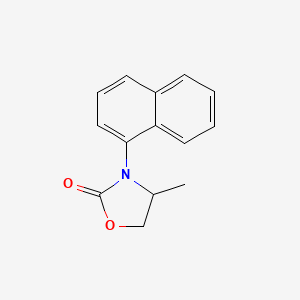
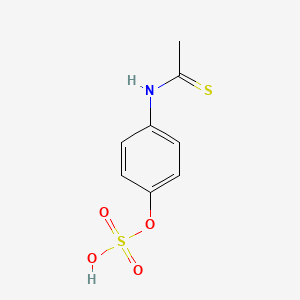
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)


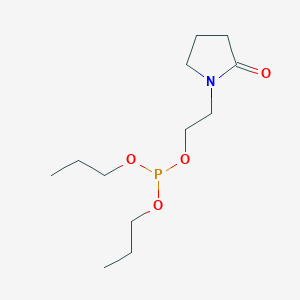
![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
